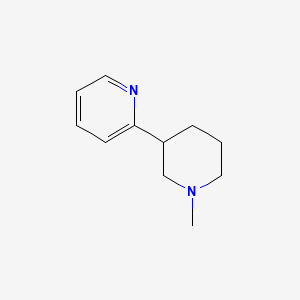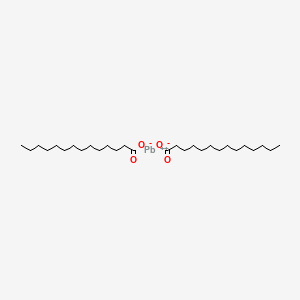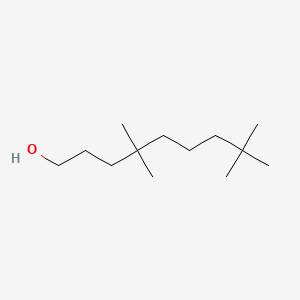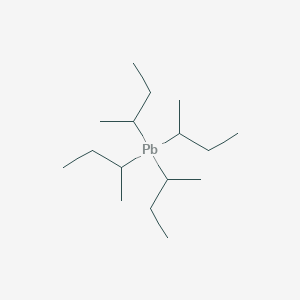
Plumbane, tetrakis(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Plumbane, tetrakis(1-methylpropyl)- typically involves the reaction of lead(IV) chloride with 1-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds under an inert atmosphere to prevent oxidation and is usually carried out at low temperatures to control the reaction rate and yield. The general reaction can be represented as follows:
PbCl4+4C4H9MgBr→Pb(C4H9)4+4MgBrCl
Análisis De Reacciones Químicas
Plumbane, tetrakis(1-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) oxide and other lead-containing byproducts. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or elemental lead. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The 1-methylpropyl groups can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields lead(IV) oxide and 1-methylpropyl alcohol.
Aplicaciones Científicas De Investigación
Plumbane, tetrakis(1-methylpropyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often uses Plumbane, tetrakis(1-methylpropyl)- as a model compound to study lead toxicity and its biochemical interactions.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding lead poisoning and developing treatments for lead exposure.
Industry: Its applications in industry are limited due to the toxicity of lead compounds, but it is sometimes used in specialized chemical processes.
Mecanismo De Acción
The mechanism by which Plumbane, tetrakis(1-methylpropyl)- exerts its effects is primarily through its interaction with biological molecules. Lead ions can bind to sulfhydryl groups in proteins, disrupting their function. This compound can also interfere with calcium-dependent processes by mimicking calcium ions, leading to various toxic effects.
Comparación Con Compuestos Similares
Plumbane, tetrakis(1-methylpropyl)- can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar toxicological profiles due to the presence of lead, Plumbane, tetrakis(1-methylpropyl)- is unique in its specific alkyl group substitutions, which can influence its reactivity and applications.
Similar Compounds
- Tetraethyllead (Pb(C2H5)4)
- Tetramethyllead (Pb(CH3)4)
- Tetrabutyllead (Pb(C4H9)4)
These compounds differ in their alkyl group substitutions, which can affect their physical properties and reactivity.
Propiedades
Número CAS |
65151-08-8 |
|---|---|
Fórmula molecular |
C16H36Pb |
Peso molecular |
435 g/mol |
Nombre IUPAC |
tetra(butan-2-yl)plumbane |
InChI |
InChI=1S/4C4H9.Pb/c4*1-3-4-2;/h4*3H,4H2,1-2H3; |
Clave InChI |
SUADNXIDWOGBDM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Pb](C(C)CC)(C(C)CC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






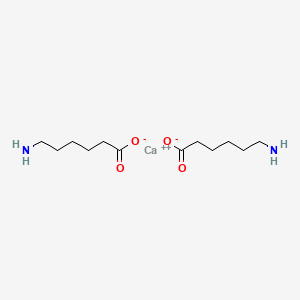
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)

